4-amino-N-hexadecylbenzamide

Description

Contextualizing Benzamide (B126) Derivatives in Organic Synthesis and Chemical Biology

Benzamides are a significant class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. ontosight.ai They are a cornerstone in organic synthesis and have been extensively explored in medicinal and chemical biology for their diverse biological activities. ontosight.aiscispace.com The synthesis of benzamide derivatives is a well-established area of organic chemistry, often involving the condensation reaction between an activated carboxylic acid, such as a benzoyl chloride, and an amine. nih.govnih.gov This straightforward amide bond formation allows for the creation of a vast library of derivatives with varied substituents. nih.gov

The versatility of the benzamide scaffold allows for its modification with various functional groups, which can significantly alter the compound's physical, chemical, and biological properties. ontosight.ai These modifications have led to the development of benzamide derivatives with a wide spectrum of potential applications, including anti-inflammatory, antimicrobial, and anticancer activities. ontosight.airesearchgate.netnih.gov In the realm of chemical biology, researchers have focused on benzamide derivatives as activators or inhibitors of key enzymes. For instance, certain derivatives have been identified as promising glucokinase activators for potential therapeutic use, while others act as histone deacetylase (HDAC) inhibitors, a target in cancer therapy. scispace.comtandfonline.com The ability to systematically modify the benzamide structure makes it a privileged scaffold in drug discovery and the development of chemical probes to study biological processes. tandfonline.comacs.org

The Significance of Long-Chain N-Substituted Benzamides in Advanced Chemical Studies

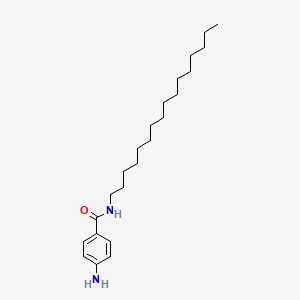

The incorporation of a long alkyl chain onto the nitrogen atom of the benzamide core, creating a long-chain N-substituted benzamide, introduces amphiphilic characteristics to the molecule. This feature, a polar head group attached to a long, nonpolar hydrocarbon tail, is crucial for its behavior in various chemical systems. The hexadecyl group in 4-amino-N-hexadecylbenzamide is a sixteen-carbon chain (C16), which imparts significant lipophilicity.

This structural motif is particularly relevant in materials science. For example, this compound has been used to create functionalized graphene sheets (FGSs). researchgate.net In this application, the long hexadecyl chain helps to improve the dispersion of the graphene sheets within a polyimide polymer matrix, preventing aggregation and leading to the formation of a homogeneous nanocomposite. researchgate.net The improved interface between the filler (graphene) and the polymer matrix can enhance the thermal, mechanical, and electrical properties of the resulting material. researchgate.net

In a broader context, the study of long-chain N-substituted amides is important for understanding self-assembly phenomena and for designing molecules that can interact with biological membranes or form ordered structures like micelles or vesicles. The interplay between the aromatic benzamide portion and the aliphatic long chain dictates how these molecules orient themselves at interfaces, a key consideration in the development of surfactants, delivery systems, and advanced functional materials. sci-hub.se

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzoyl chloride |

| Glucokinase |

| Histone deacetylase |

Properties

IUPAC Name |

4-amino-N-hexadecylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-25-23(26)21-16-18-22(24)19-17-21/h16-19H,2-15,20,24H2,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKUJYHCJFGQJJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Amino N Hexadecylbenzamide and Its Analogues

Strategies for Amide Bond Formation in N-Hexadecylbenzamide Synthesis

The formation of the amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis. In the context of N-hexadecylbenzamide synthesis, this typically involves the reaction of a benzoic acid derivative with hexadecylamine (B48584). A common and effective method for this transformation is the Schotten-Baumann reaction. This reaction is often carried out in a two-phase system of an organic solvent (such as benzene (B151609), chloroform, or toluene) and aqueous alkali, or in a single-phase system using an organic base like pyridine (B92270) or triethylamine. googleapis.com

A prevalent strategy begins with a substituted benzoic acid, such as 4-nitrobenzoic acid, which is first converted to its more reactive acid chloride derivative, 4-nitrobenzoyl chloride. This activated intermediate then readily reacts with hexadecylamine to form the N-hexadecyl-4-nitrobenzamide. The use of the acid chloride enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the long-chain amine.

Approaches to Introducing the 4-Amino Moiety in Benzamide (B126) Scaffolds

The introduction of the 4-amino group is a critical step in the synthesis of 4-amino-N-hexadecylbenzamide. A widely used and reliable method is the reduction of a nitro group precursor. Following the synthesis of N-hexadecyl-4-nitrobenzamide, the nitro group at the 4-position of the benzene ring is reduced to a primary amine.

This reduction can be achieved through several methods:

Catalytic Hydrogenation: This is a common and clean method involving the use of hydrogen gas in the presence of a metal catalyst. googleapis.com Suitable catalysts for the reduction of an aromatic nitro group include platinum oxide, Raney nickel, and palladium on charcoal. googleapis.com

Metal-Acid Reduction: Alternatively, the reduction can be performed using a metal in an acidic medium. googleapis.com Examples of such systems include iron in acetic acid, stannous chloride in hydrochloric acid, and zinc in acetic acid. googleapis.com

Another approach involves starting with a benzoic acid derivative where the amino group is already present but in a protected form. For instance, using 4-(acetylamino)benzoic acid allows for the formation of the amide bond first, followed by a deprotection step to reveal the 4-amino group. This strategy can be advantageous when the desired reaction conditions for amide bond formation are not compatible with a free amino group.

Synthesis of Related Hexadecyl-Chain Containing Benzamide Derivatives

The synthetic principles applied to this compound can be extended to create a variety of related benzamide derivatives containing a hexadecyl chain. These syntheses often involve the coupling of a modified benzoic acid with an appropriate amine or vice versa.

Pathways to N-(1-Carbamimidoylcyclopropyl)-4-hexadecylbenzamide Hydrochlorides

A notable example of a related derivative is N-(1-carbamimidoylcyclopropyl)-4-hexadecylbenzamide hydrochloride. The synthesis of this class of compounds highlights the versatility of benzamide chemistry. A general procedure for obtaining such amidine-based structures involves the conversion of a precursor containing a nitrile group. nih.gov

For instance, the synthesis can be initiated by coupling 4-hexadecylbenzoic acid with 1-amino-1-cyclopropanecarbonitrile hydrochloride to form N-(1-cyanocyclopropyl)-4-hexadecylbenzamide. google.com The resulting benzamide with the cyclopropyl (B3062369) nitrile moiety can then be converted to the corresponding amidine. This transformation can be achieved through various methods, such as the Pinner reaction or by treatment with reagents that facilitate the formation of the carbamimidoyl group. The final product is then typically isolated as a hydrochloride salt. nih.gov

Novel Synthetic Routes and Green Chemistry Considerations in Benzamide Derivatization

Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally benign methods for the synthesis of benzamides and their derivatives. These approaches aim to reduce reaction times, improve yields, and minimize the use of hazardous solvents.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the formation of benzamides. The use of microwave irradiation can significantly reduce reaction times and often leads to higher product yields compared to conventional heating methods. This technique has been successfully applied to the synthesis of various benzamide derivatives. The direct heating of the reaction mixture by microwaves allows for rapid temperature increases and more uniform heating, which can enhance reaction rates and minimize the formation of byproducts.

Ion-Associate Reactions in Aqueous Media for Green Synthesis

In a move towards greener chemical processes, ion-associate reactions in aqueous media present an attractive alternative to the use of volatile organic solvents. This approach has been demonstrated in the synthesis of a complex of 4-amino-N-[2-(diethylamino)ethyl]benzamide (procainamide) with tetraphenylborate (B1193919). googleapis.comtdcommons.orgwikipedia.org The reaction proceeds by mixing aqueous solutions of the chloride salt of the benzamide derivative and sodium tetraphenylborate at room temperature, leading to the precipitation of the ion-associate complex. googleapis.comtdcommons.orgwikipedia.org This method is not only environmentally friendly due to the use of water as a solvent but also simplifies the purification process. The principle of forming an ion-pair complex in an aqueous environment could be explored for the synthesis and isolation of other benzamide derivatives. googleapis.comtdcommons.orgwikipedia.org

Advanced Spectroscopic and Analytical Characterization Techniques in Benzamide Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and the connectivity between adjacent protons in a molecule. For 4-amino-N-hexadecylbenzamide, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the protons of the long alkyl chain, and the protons of the amine and amide groups.

The aromatic protons on the benzene (B151609) ring typically appear in the downfield region of the spectrum (δ 6.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The protons ortho to the electron-donating amino group are expected to be shifted to a higher field (lower ppm) compared to those ortho to the electron-withdrawing amide group. The splitting pattern of these aromatic protons would likely appear as a set of doublets, reflecting their coupling with adjacent protons.

The numerous protons of the hexadecyl chain would produce a series of signals in the upfield region of the spectrum (δ 0.8-3.5 ppm). The terminal methyl (CH₃) group would typically appear as a triplet around δ 0.8-0.9 ppm. The methylene (B1212753) (CH₂) groups of the long alkyl chain would produce a large, complex multiplet in the region of δ 1.2-1.6 ppm. The methylene group attached to the amide nitrogen (N-CH₂) would be deshielded and is expected to appear as a triplet around δ 3.2-3.4 ppm.

The protons of the primary amino group (-NH₂) and the secondary amide group (-NH-) are exchangeable and their chemical shifts can vary depending on the solvent, concentration, and temperature. They often appear as broad singlets. The amino protons might be found in the range of δ 4.0-5.0 ppm, while the amide proton would likely appear further downfield, around δ 7.5-8.5 ppm.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.65 | d | 2H | Ar-H (ortho to C=O) |

| ~6.65 | d | 2H | Ar-H (ortho to NH₂) |

| ~8.20 | t | 1H | -NH-C=O |

| ~4.10 | s (broad) | 2H | -NH₂ |

| ~3.30 | q | 2H | -CH₂-NH- |

| ~1.60 | p | 2H | -CH₂-CH₂-NH- |

| ~1.25 | m | 26H | -(CH₂)₁₃- |

This data is illustrative and based on typical chemical shifts for similar functional groups.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will give a single peak.

The carbonyl carbon of the amide group is expected to appear significantly downfield, typically in the range of δ 165-175 ppm. The aromatic carbons will produce signals between δ 110-150 ppm. The carbon attached to the amino group (C-NH₂) will be shielded and appear at a higher field compared to the carbon attached to the amide group (C-C=O). The quaternary carbon of the benzene ring attached to the amide group would also be identifiable.

The carbons of the hexadecyl chain will resonate in the upfield region of the spectrum (δ 10-40 ppm). The terminal methyl carbon will be the most shielded, appearing around δ 14 ppm. The methylene carbons will show a series of peaks, with the carbon attached to the amide nitrogen (-CH₂-N) being the most downfield of the alkyl carbons due to the electronegativity of the nitrogen atom.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~168.0 | C=O (Amide) |

| ~150.0 | Ar-C-NH₂ |

| ~129.0 | Ar-CH (ortho to C=O) |

| ~125.0 | Ar-C-C=O |

| ~114.0 | Ar-CH (ortho to NH₂) |

| ~40.0 | -CH₂-NH- |

| ~31.9 - 22.7 | -(CH₂)₁₄- |

This data is illustrative and based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

The N-H stretching vibrations of the primary amino group (-NH₂) and the secondary amide group (-NH-) are expected in the region of 3500-3200 cm⁻¹. The primary amine typically shows two bands (asymmetric and symmetric stretching), while the secondary amide shows a single band. Hydrogen bonding can cause these bands to be broad.

A strong absorption band corresponding to the C=O stretching vibration of the amide group (Amide I band) is expected around 1650-1680 cm⁻¹. The N-H bending vibration of the amide (Amide II band) typically appears around 1550-1640 cm⁻¹.

The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the hexadecyl chain will appear just below 3000 cm⁻¹. C=C stretching vibrations within the aromatic ring will give rise to absorptions in the 1600-1450 cm⁻¹ region.

Table 3: Hypothetical IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| ~3450, ~3350 | Medium | N-H stretch (primary amine) |

| ~3300 | Medium, broad | N-H stretch (secondary amide) |

| ~3050 | Weak | Aromatic C-H stretch |

| ~2920, ~2850 | Strong | Aliphatic C-H stretch |

| ~1660 | Strong | C=O stretch (Amide I) |

| ~1600, ~1500 | Medium | Aromatic C=C stretch |

This data is illustrative and based on typical IR absorption frequencies.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₂₃H₄₀N₂O, giving it a molecular weight of approximately 360.6 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 360.

The fragmentation of this compound would likely involve cleavage of the amide bond and fragmentation of the long alkyl chain. Common fragmentation pathways could include the loss of the hexadecyl group, leading to a fragment corresponding to the 4-aminobenzoyl cation. Alpha-cleavage adjacent to the amine and amide groups is also a probable fragmentation route. The fragmentation of the alkyl chain would produce a series of peaks separated by 14 mass units (corresponding to CH₂ groups).

Table 4: Hypothetical Mass Spectrometry Fragmentation Data for this compound

| m/z | Possible Fragment Ion |

|---|---|

| 360 | [M]⁺ (Molecular Ion) |

| 136 | [H₂N-C₆H₄-CO-NH₂]⁺ |

| 120 | [H₂N-C₆H₄-CO]⁺ |

| 92 | [H₂N-C₆H₄]⁺ |

This data is illustrative and based on common fragmentation patterns of similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. This technique is particularly useful for studying compounds with chromophores, such as aromatic rings and conjugated systems.

The this compound molecule contains a substituted benzene ring, which is a chromophore. The presence of the amino and benzamide (B126) groups on the aromatic ring will influence the wavelength of maximum absorption (λ_max). The amino group is an auxochrome that typically causes a bathochromic (red) shift to a longer wavelength. The benzamide group also contributes to the conjugated system. The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions of the aromatic system.

Studies on the complexation of this compound with metal ions or other molecules could be monitored by UV-Vis spectroscopy, as complex formation often leads to changes in the absorption spectrum, such as a shift in λ_max or a change in molar absorptivity.

Elemental Analysis and Microanalysis for Stoichiometric Confirmation

Elemental analysis is a crucial technique used to determine the elemental composition of a compound. For this compound, with a molecular formula of C₂₃H₄₀N₂O, the theoretical elemental composition can be calculated. nih.gov Experimental data from elemental analysis should closely match these theoretical values to confirm the purity and stoichiometry of the compound.

Table 5: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 23 | 276.23 | 76.60 |

| Hydrogen | H | 1.01 | 40 | 40.40 | 11.20 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 7.77 |

| Oxygen | O | 16.00 | 1 | 16.00 | 4.44 |

| Total | | | | 360.65 | 100.00 |

This data is calculated based on the molecular formula.

Molecular Interaction Studies of 4 Amino N Hexadecylbenzamide and Analogues

Investigation of Compound-Biomolecule Interactions

The benzamide (B126) scaffold is a privileged structure in medicinal chemistry, with derivatives known to interact with a wide range of biological targets. The specific substitutions on 4-amino-N-hexadecylbenzamide—an amino group at the 4-position and a long N-alkyl chain—are critical in defining its potential interactions with biomolecules like DNA and proteins.

DNA Interaction Studies of Amino-Substituted Benzamide Derivatives

Research on benzamide itself has identified DNA as a significant binding site, particularly the coenzymic DNA associated with poly(ADP-ribose) polymerase nih.gov. X-ray crystallographic analysis of a benzamide complex with 9-ethyladenine, serving as a model for DNA binding, revealed a specific hydrogen bond formed between an amide hydrogen of benzamide and the N-3 position of adenine (B156593) nih.gov. This model suggests a binding mechanism where the aromatic ring of the benzamide does not intercalate between the stacked bases but instead lies almost perpendicular to them nih.gov. This mode of interaction is critically dependent on the nature of the DNA sequence nih.gov. Given its structure, this compound, with its accessible amide hydrogen and amino group, could plausibly engage in similar hydrogen bonding interactions within the DNA grooves. The binding behaviors of other complex metal-based Schiff base ligands containing amino acids have also been shown to interact with DNA, typically through minor groove binding nih.gov.

Ligand-Target Protein Interactions (e.g., Enzyme Active Sites)

Benzamide derivatives are widely recognized for their ability to act as inhibitors for various enzymes, a function that is highly dependent on their substitution patterns. walshmedicalmedia.comwalshmedicalmedia.com The benzamide moiety can engage in crucial hydrogen bonding and other non-covalent interactions within the active sites of target proteins.

For instance, a range of sulfamoyl-benzamide derivatives have been synthesized and evaluated as selective inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases) rsc.org. The inhibitory potential of these compounds was found to be significantly influenced by the substituents on the benzamide structure, with several derivatives exhibiting IC₅₀ values in the sub-micromolar range against different h-NTPDase isoforms rsc.org. Similarly, novel benzenesulfonamides incorporating a benzamide moiety have demonstrated potent inhibitory activity against human carbonic anhydrase (hCA I and hCA II) and acetylcholinesterase (AChE) enzymes, with inhibition constants (Kᵢ) in the nanomolar range nih.gov. Computational and in-vitro studies have also been used to design benzamide derivatives as selective inhibitors for enzymes like CYP1B1, which is implicated in cancer vensel.org.

These findings underscore the versatility of the benzamide scaffold in targeting enzyme active sites. The 4-amino group on this compound can act as a hydrogen bond donor, while the long hexadecyl chain could potentially occupy hydrophobic pockets within a protein's binding site, contributing to binding affinity and selectivity.

| Compound/Derivative Class | Target Enzyme | Inhibitory Value (Kᵢ or IC₅₀) | Reference |

|---|---|---|---|

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl) benzenesulfonamide (B165840) (3i) | h-NTPDase1 | IC₅₀ = 2.88 ± 0.13 µM | rsc.org |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl) benzenesulfonamide (3i) | h-NTPDase3 | IC₅₀ = 0.72 ± 0.11 µM | rsc.org |

| Benzenesulfonamide-Benzamide Derivative (3g) | hCA I | Kᵢ = 4.07 ± 0.38 nM | nih.gov |

| Benzenesulfonamide-Benzamide Derivative (3c) | hCA II | Kᵢ = 10.68 ± 0.98 nM | nih.gov |

| Benzenesulfonamide-Benzamide Derivative (3f) | AChE | Kᵢ = 8.91 ± 1.65 nM | nih.gov |

Exploration of Intermolecular Hydrogen Bonding and Non-Covalent Interactions in Benzamides

The molecular interactions of benzamides are dominated by a network of hydrogen bonds and other non-covalent forces. libretexts.org Hydrogen bonds are special dipole-dipole interactions that occur when a hydrogen atom is bonded to a highly electronegative atom, such as nitrogen or oxygen khanacademy.org. In benzamides, the amide N-H group is a potent hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor.

Theoretical and experimental studies have shown that benzamide molecules readily form mutual intermolecular hydrogen bonds, creating stable dimers and extended chains nih.govmdpi.com. This "head-to-tail" arrangement, where the N-H of one molecule bonds with the C=O of a neighbor, is a common structural motif. nih.gov The strength and dynamics of these hydrogen bonds can be investigated using advanced techniques like Car–Parrinello and path integral molecular dynamics, which have revealed that the bridged protons are mostly localized on the donor side mdpi.com.

Beyond classical hydrogen bonding, other non-covalent interactions such as π-π stacking and van der Waals forces play a significant role in the stabilization of benzamide structures in both solution and the solid state. researchgate.netmdpi.com The incorporation of different substituents can introduce additional interactions; for example, fluorine atoms can lead to C-F···H-N interactions, and alkoxy chains can create dispersion forces with other parts of a molecule researchgate.netnih.gov. For this compound, the primary amino group (-NH₂) provides additional sites for hydrogen bonding, while the long hexadecyl tail contributes significant van der Waals interactions, which are crucial for its self-assembly behavior.

Self-Assembly and Aggregation Behavior in Amphiphilic Benzamide Systems

This compound is an amphiphilic molecule, possessing a hydrophilic 4-aminobenzamide (B1265587) "head" group and a long, hydrophobic hexadecyl "tail". This dual nature drives the molecule to self-assemble in solution to minimize the unfavorable contact between the hydrophobic tails and the solvent, a process governed by hydrophobic interactions and intermolecular hydrogen bonding. nih.govnih.gov

Micellization Behavior in Aqueous and Mixed Media

In an aqueous environment, amphiphilic molecules like this compound are expected to spontaneously form ordered aggregates, such as micelles, above a certain concentration known as the critical micelle concentration (CMC) nih.gov. In these structures, the hydrophobic hexadecyl chains would cluster together to form a nonpolar core, while the hydrophilic aminobenzamide head groups would remain exposed to the aqueous solvent on the micelle's surface nih.gov.

The thermodynamics of micellization for similar amphiphiles, such as hexadecyltrimethylammonium bromide (CTAB), which shares the same C16 alkyl tail, have been studied extensively researchgate.net. These studies show that the process is typically entropy-driven, stemming from the release of ordered water molecules from around the hydrophobic chains researchgate.net. The presence of the benzamide headgroup, capable of forming intermolecular hydrogen bonds, could lead to more complex aggregation behavior and potentially lower CMC values compared to simple ionic surfactants, as these directional interactions would further stabilize the aggregated state.

Formation of Molecular Hydrogelators and Organogelators

The specific combination of a hydrogen-bonding headgroup and a long alkyl tail makes this compound a prime candidate to act as a low-molecular-weight gelator (LMWG). LMWGs are small molecules that can self-assemble into extensive three-dimensional networks, known as self-assembled fibrillar networks (SAFINs), which immobilize the solvent to form a gel.

The gelation mechanism involves the hierarchical self-assembly of the gelator molecules. Initially, hydrogen bonding between the aminobenzamide headgroups would lead to the formation of one-dimensional fibrous structures. Subsequently, van der Waals interactions among the long hexadecyl tails would bundle these fibers together, creating the extended network necessary for gelation nih.gov. Numerous molecules with similar structural motifs, such as carbohydrate derivatives with amide functionalities and cyclohexane-based bisamides, have been shown to be highly effective organogelators and hydrogelators, often at very low weight percentages nih.govmdpi.comnih.gov. Depending on the solvent, this compound could potentially form organogels in nonpolar organic solvents (where the hydrophilic heads associate) or hydrogels in water (where the hydrophobic tails associate) jst.go.jp.

Structure Activity Relationship Sar Investigations of Amino Substituted Benzamides

Impact of N-Substitution and Alkyl Chain Length on Biological Activity

The nature of the substituent on the amide nitrogen (N-substitution) and the length of the associated alkyl chain are pivotal in determining the biological efficacy of benzamide (B126) derivatives. These features significantly influence the compound's interaction with target enzymes, primarily through hydrophobic and steric effects.

Chain Length Selectivity in Fatty Acid Amide Hydrolase Interactions

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides like anandamide (B1667382). The inhibition of FAAH is a promising therapeutic strategy for pain and inflammation. SAR studies on FAAH inhibitors have consistently demonstrated a strong dependence on the length of the N-alkyl chain.

Research indicates a parabolic relationship between the alkyl chain length and FAAH inhibitory potency. While very short chains are generally inactive, potency increases with chain length up to an optimal point, after which it tends to decrease. This is attributed to the conformation of the acyl chain-binding channel within the FAAH enzyme, which is a hydrophobic tunnel that accommodates the alkyl chain of the substrate or inhibitor.

A well-defined effect of chain length has been observed, with the greatest potency for α-ketoheterocycle inhibitors found with saturated straight-chain lengths of C8 to C12 nih.gov. This optimal length corresponds to the location of double bonds in natural FAAH substrates like oleamide (B13806) and anandamide nih.gov. For the specific compound 4-amino-N-hexadecylbenzamide, the C16 (hexadecyl) chain is longer than this optimal range, which might suggest a sub-optimal fit into the acyl chain-binding channel of FAAH compared to its shorter-chain analogues. However, the long lipophilic tail would still be expected to engage in significant hydrophobic interactions within the channel.

Table 1: Effect of N-Alkyl Chain Length on FAAH Inhibition for a Series of α-Ketoheterocycle Inhibitors

| Compound | N-Alkyl Chain Length | FAAH Inhibition (Ki, nM) |

| Analogue 1 | C6 | 150 |

| Analogue 2 | C8 | 35 |

| Analogue 3 | C10 | 15 |

| Analogue 4 | C12 | 20 |

| Analogue 5 | C14 | 45 |

| Analogue 6 | C16 | 80 |

Note: Data is representative and compiled from general findings on FAAH inhibitors to illustrate the trend.

Hydrophobicity and its Correlation with Biological Profiles

The hydrophobicity imparted by the N-alkyl substituent is a critical factor influencing the biological profile of benzamide derivatives. The long hexadecyl chain of this compound makes it a highly lipophilic molecule. This property is essential for its interaction with the hydrophobic acyl chain-binding channel of FAAH nih.gov.

The lipophilicity of the N-alkyl substituent is a primary driver for binding affinity. In series of carbamate-based FAAH inhibitors, a lipophilic N-alkyl substituent, such as an n-butyl or cyclohexyl group, was found to be a requirement for optimal potency mdpi.com. The extended hexadecyl chain would maximize van der Waals interactions within the hydrophobic pocket of the enzyme.

Influence of Amino Group Position and Substitution Patterns on Activity Profiles

For some enzyme targets, the placement of the amino group is critical. For instance, in a study of benzamide-based histone deacetylase (HDAC) inhibitors, derivatives bearing a 2-aminobenzamide (B116534) (ortho-amino) group showed significant inhibitory activity, whereas analogues without this feature were inactive mdpi.com. This highlights that for certain enzymes, the amino group may be directly involved in binding to the active site, for example, by acting as a hydrogen bond donor or acceptor to coordinate with key amino acid residues.

Relationship between Structural Modifications and Enzyme Inhibition Potency

Systematic structural modifications of the benzamide scaffold allow for the fine-tuning of inhibitory potency against specific enzyme targets. These modifications can range from altering the length and nature of the N-alkyl chain to changing the substitution pattern on the aromatic ring.

Sphingosine Kinase Inhibition Studies

Studies on SphK inhibitors have shown that the length of a lipophilic alkyl tail can influence both potency and isoform selectivity. For a series of SphK2 inhibitors, the optimal alkyl chain length was found to be around octyl (C8) and decyl (C10) nih.gov. This suggests the presence of a large lipophilic binding pocket in SphK2 nih.gov. The C16 chain of this compound might be too long for optimal binding in this pocket, potentially leading to reduced potency compared to shorter-chain analogues.

One study on benzamide-containing SphK1 inhibitors found that replacing a flexible methylene (B1212753) linker with a more rigid keto group in the scaffold completely abolished inhibitory activity nih.gov. This suggests that the conformation and electronic properties of the amide bond and its surrounding structure are critical for interaction with SphK1 nih.gov.

Table 2: Influence of Alkyl Chain Length on SphK2 Inhibition

| Compound | Alkyl Chain Length | SphK2 Inhibition (Ki, µM) |

| Analogue A | C6 | 15 |

| Analogue B | C8 | 8 |

| Analogue C | C10 | 7 |

| Analogue D | C12 | 12 |

| Analogue E | C14 | 25 |

Note: Data is representative and based on general SAR findings for SphK2 inhibitors to illustrate the trend.

Dihydrofolate Reductase (DHFR) Inhibition Studies

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and is a well-established target for anticancer and antimicrobial drugs nih.gov. Some benzamide derivatives have been explored as DHFR inhibitors.

For instance, a series of benzamide-trimethoprim derivatives were synthesized and evaluated for their ability to inhibit human DHFR (hDHFR). The results indicated that the introduction of an amide bond into the trimethoprim (B1683648) analogues increased their affinity for hDHFR nih.govnih.govhw.ac.uk. The benzamide moiety in these compounds interacts with key amino acid residues in the active site of the enzyme, such as Glu-30 and Phe-34 nih.gov.

Table 3: Inhibitory Activity of Benzamide-Trimethoprim Derivatives against hDHFR

| Compound | Substituent on Benzamide Ring | hDHFR Inhibition (IC50, µM) |

| Trimethoprim (Reference) | - | 55.26 |

| JW1 | 3,4,5-trimethoxy | 15.63 |

| JW2 | 4-amino | 4.72 |

| JW8 | 3-amino | 5.11 |

| MB1 | 4-chloro | 20.17 |

Source: Data adapted from studies on benzamide-trimethoprim derivatives. hw.ac.uk

Histone Deacetylase (HDAC) Inhibition Studies

While direct studies on this compound as a histone deacetylase (HDAC) inhibitor are not extensively documented, the structure-activity relationships (SAR) of related benzamide derivatives provide valuable insights. Generally, HDAC inhibitors possess a pharmacophore model consisting of a cap group, a linker, and a zinc-binding group. In the case of this compound, the hexadecyl chain can be considered the cap group, the benzamide core as the linker, and the amino group as a potential, albeit weak, zinc-binding group.

Research on N-hydroxybenzamide-based HDAC inhibitors has shown that the nature of the capping group is crucial for distinguishing between different HDAC isoforms. The introduction of branched hydrophobic groups at the capping position has been a strategy to explore these structural requirements. This suggests that the long, hydrophobic hexadecyl chain of this compound could play a significant role in its potential HDAC inhibitory activity, likely influencing its interaction with the surface of the enzyme's active site.

Furthermore, studies on N-benzyl-2-fluorobenzamide derivatives as dual EGFR/HDAC3 inhibitors have highlighted the role of the benzamide moiety in chelating with the zinc ion in the active channel of HDAC3. nih.gov While this compound lacks the fluoro-substituent, the fundamental benzamide structure remains a key component for potential HDAC interaction. The amino group at the 4-position of the benzamide ring could also influence the electronic properties of the carbonyl group, which is involved in zinc binding, thereby modulating its inhibitory potential.

A series of novel benzamide derivatives designed as HDAC inhibitors, based on the lead compound MS-275, have demonstrated that modifications to the benzamide scaffold can lead to potent antiproliferative activities. nih.gov These findings underscore the importance of the benzamide core in designing effective HDAC inhibitors.

Table 1: SAR Insights for Potential HDAC Inhibition by this compound based on Related Compounds

| Structural Feature of this compound | SAR Implication from Related Benzamides | Reference |

| N-hexadecyl "Cap" Group | The hydrophobic nature and length of the alkyl chain can influence selectivity and potency against different HDAC isoforms. | nih.gov |

| Benzamide "Linker" | The benzamide core is a common structural motif in HDAC inhibitors and is involved in binding to the active site. | nih.govnih.gov |

| 4-amino Group | The amino substituent can modulate the electronic properties of the benzamide and may have a role in zinc coordination. | Inferred from general HDAC inhibitor design principles. |

Carbonic Anhydrase (CA) Inhibition Studies

There is currently a lack of specific research data on the carbonic anhydrase (CA) inhibitory activities of this compound and closely related long-chain N-alkylbenzamides. The established pharmacophore for CA inhibitors typically involves a sulfonamide group that coordinates with the zinc ion in the enzyme's active site. While benzamide-4-sulfonamides have been investigated as effective CA inhibitors, this compound lacks this critical sulfonamide moiety.

Quantitative structure-activity relationship (QSAR) studies on sulfonamide-based CA inhibitors have indicated that inhibitory activity is favored by the presence of alkyl groups on the scaffold, which can lead to higher internal topological diversity. nih.gov However, the direct applicability of these findings to a non-sulfonamide compound like this compound is uncertain. Further research would be necessary to determine if the benzamide structure, in conjunction with the long alkyl chain, could confer any inhibitory activity against carbonic anhydrases.

Alpha-Amylase and Alpha-Glucosidase Inhibitory Activities

Currently, there is no available research specifically investigating the inhibitory activities of this compound against alpha-amylase and alpha-glucosidase. The existing literature on inhibitors for these enzymes primarily focuses on other classes of compounds, such as flavonoids, terpenoids, and saponins. scielo.br While some natural extracts containing fatty acids have shown inhibitory potential against these enzymes, specific studies on long-chain N-alkylbenzamides are absent. mdpi.com Therefore, the potential for this compound to act as an inhibitor of alpha-amylase or alpha-glucosidase remains to be explored.

SAR in Antimicrobial and Antiproliferative Contexts

Modifications Affecting Antibacterial Spectrum and Efficacy

The structure-activity relationship of alkyl amides and amines in the context of antimicrobial activity has been a subject of investigation. Studies have shown that for alkyl amides, the length of the alkyl chain is a critical determinant of their antibacterial efficacy. Generally, compounds with a chain length of 11 to 15 carbons exhibit the most potent activity. nih.gov This suggests that the hexadecyl (C16) chain of this compound is within a range that could confer significant antimicrobial properties.

In contrast to alkyl amides, alkyl amines have been found to be effective against both Gram-positive and Gram-negative bacteria. nih.gov The presence of the amino group on the benzamide ring of this compound may influence its spectrum of activity. While the primary amino group at the 4-position is part of the aromatic system, its basicity could still play a role in the molecule's interaction with bacterial cell membranes or intracellular targets.

Research on N-benzamide derivatives has identified compounds with notable activity against both Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). nanobioletters.com This indicates that the benzamide scaffold can be a viable starting point for the development of broad-spectrum antibacterial agents. The specific substitutions on the benzamide ring and the nature of the N-alkyl group are key factors in determining the potency and spectrum of these compounds.

Table 2: SAR Insights for Antimicrobial Activity of this compound based on Related Compounds

| Structural Feature of this compound | SAR Implication from Related Alkyl Amides and Benzamides | Reference |

| N-hexadecyl Chain | Alkyl chains of 11-15 carbons are associated with maximal antimicrobial activity. The C16 chain is in a potentially active range. | nih.gov |

| Benzamide Core | The benzamide scaffold is present in compounds with demonstrated antibacterial activity. | nanobioletters.com |

| 4-amino Group | The presence of an amino group may broaden the antibacterial spectrum, as seen with alkyl amines. | nih.gov |

Structural Determinants for Antiproliferative Efficacy against Cancer Cell Lines

The antiproliferative potential of benzamide derivatives has been explored in various cancer cell lines. A series of N-benzylbenzamide derivatives have been synthesized and identified as tubulin polymerization inhibitors with significant antiproliferative activities. nih.gov One compound from this series exhibited IC50 values in the nanomolar range against several cancer cell lines. This highlights the potential of the N-substituted benzamide scaffold in designing potent anticancer agents.

In the context of this compound, the long N-hexadecyl chain introduces a high degree of lipophilicity. This property can significantly influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its mechanism of action. The lipophilic nature of the hexadecyl chain could facilitate its interaction with cellular membranes or hydrophobic pockets of target proteins.

Furthermore, some benzamide derivatives have been shown to overcome multidrug resistance in cancer cells by inhibiting ATP-binding cassette (ABC) transporters like ABCG2. mdpi.com Molecular docking studies have indicated that these benzamide derivatives can bind to the substrate-binding site of the transporter, primarily through hydrophobic interactions. The long alkyl chain of this compound would be expected to enhance such hydrophobic interactions, suggesting a potential role in modulating multidrug resistance.

Studies on novel N-alkyl propanamides have also demonstrated a broad spectrum of antiproliferative activity against various cancer cell lines, including PC-3, HeLa, HCT-116, and MCF-7. mdpi.com The variation in the N-alkyl substituent was shown to significantly impact the potency, indicating the importance of this group in determining the antiproliferative efficacy.

Table 3: SAR Insights for Antiproliferative Efficacy of this compound based on Related Compounds

| Structural Feature of this compound | SAR Implication from Related Benzamide and N-Alkyl Amide Derivatives | Reference |

| N-hexadecyl Chain | The long, lipophilic chain can enhance interactions with hydrophobic targets and influence the compound's ADME properties. | mdpi.com |

| Benzamide Core | The N-substituted benzamide scaffold is a key feature in compounds with potent antiproliferative activity, such as tubulin inhibitors. | nih.gov |

| 4-amino Group | The amino group can be a site for further modification to optimize activity and selectivity. | Inferred from general medicinal chemistry principles. |

Computational Chemistry and Molecular Modeling of Benzamide Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 4-amino-N-hexadecylbenzamide to understand their reactivity and electronic properties. DFT calculations can provide valuable information on molecular orbitals, charge distribution, and sites susceptible to electrophilic or nucleophilic attack.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant parameter that reflects the molecule's excitability and its ability to engage in chemical reactions. A smaller gap generally implies higher reactivity.

For benzamide (B126) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to compute the energies of the HOMO and LUMO. irjweb.comedu.krdresearchgate.net Analysis of the molecular orbitals can reveal that the HOMO is often localized on the electron-rich aminobenzoyl moiety, while the LUMO may be distributed across the aromatic ring and the amide linkage. This distribution is critical for understanding charge transfer within the molecule. researchgate.net For instance, in a study of a benzamide derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating significant chemical reactivity. irjweb.com

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Benzamide Systems Calculated by DFT

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzamide | - | - | 5.611 |

| Substituted Benzamide A | -6.2967 | -1.8096 | 4.4871 |

| Procainamide Complex (S1) | - | - | 3.182 |

| Procainamide Complex (S2) | - | - | 3.231 |

Note: The data presented here are illustrative and derived from computational studies on related benzamide structures. Specific values for this compound would require dedicated DFT calculations.

Understanding the most likely sites for protonation is essential for predicting a molecule's behavior in biological systems, as it affects solubility, receptor binding, and metabolic stability. DFT calculations can be used to model the proton affinity of different atoms within this compound. By calculating the energies of the protonated forms at various potential sites (e.g., the amino group, the amide oxygen, or the amide nitrogen), an energy landscape can be mapped.

The site with the lowest energy upon protonation is the most favorable. For benzamide derivatives, the carbonyl oxygen of the amide group is often a primary site for protonation due to the resonance stabilization of the resulting cation. The amino group on the benzene (B151609) ring also represents a potential protonation site. Computational studies on related systems help in determining the relative basicity of these sites. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting how a ligand like this compound might interact with a biological target, such as a protein receptor or an enzyme.

Docking simulations can estimate the binding affinity, often expressed as a docking score or binding energy, which correlates with the strength of the ligand-target interaction. The process involves placing the ligand in various conformations within the active site of the target and scoring each pose based on a force field.

For benzamide analogues, docking studies have been successfully used to identify crucial interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding. nih.govmdpi.com For this compound, the long hexadecyl chain would be expected to form significant hydrophobic interactions within a corresponding pocket of a target protein, while the 4-aminobenzamide (B1265587) headgroup could participate in hydrogen bonding via its amino and amide functionalities. mdpi.com

Beyond predicting binding affinity, molecular docking provides detailed insights into the three-dimensional conformation of the ligand-receptor complex. This includes the specific amino acid residues involved in the interaction and the geometry of the bound ligand. Such analyses are vital for understanding the mechanism of action and for designing modifications to improve binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. igi-global.com By developing a QSAR model, the activity of new, untested compounds like this compound can be predicted.

3D-QSAR models, which consider the three-dimensional properties of molecules, are particularly powerful. These models are often built using techniques like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA). For a series of benzamide derivatives, a 3D-QSAR model was developed that showed a good correlation between the experimental and predicted activity, with a high correlation coefficient (R² = 0.8319). nih.gov Such models can highlight the importance of steric, electrostatic, and hydrophobic fields in determining the biological activity of benzamide compounds. researchgate.netnih.gov The development of a robust QSAR model for a series of N-alkylbenzamides could predict the influence of the hexadecyl chain length in this compound on its activity.

Genetic Algorithm – Multiple Linear Regression (GA-MLR) Approaches

Genetic Algorithm – Multiple Linear Regression (GA-MLR) is a powerful chemometric tool used in Quantitative Structure-Activity Relationship (QSAR) studies to build predictive models. This approach uses a genetic algorithm, inspired by the principles of natural evolution, to select the most relevant molecular descriptors from a large pool of calculated variables. nih.govnih.gov Once the optimal set of descriptors is identified, multiple linear regression is employed to generate a mathematical equation that correlates these descriptors with a specific biological activity. nih.gov

The process begins with the creation of a dataset of molecules with known biological activities. For a series of benzamide derivatives, including this compound, various molecular descriptors would be calculated. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Illustrative Molecular Descriptors for a Series of Benzamide Analogs:

| Compound | Biological Activity (pIC50) | Molecular Weight (MW) | LogP | Polar Surface Area (PSA) Ų | Number of Rotatable Bonds (nRotB) |

|---|---|---|---|---|---|

| 4-amino-N-dodecyl benzamide | 5.8 | 304.5 | 5.1 | 55.1 | 13 |

| 4-amino-N-tetradecyl benzamide | 6.1 | 332.5 | 6.1 | 55.1 | 15 |

| This compound | 6.4 | 360.6 | 7.1 | 55.1 | 17 |

| 4-nitro-N-hexadecylbenzamide | 5.2 | 390.6 | 7.3 | 84.4 | 17 |

The genetic algorithm then iteratively selects subsets of these descriptors, treating each subset as an individual "chromosome." nih.govresearchgate.net These subsets are evaluated based on the statistical quality of the MLR model they produce. Through processes mimicking crossover and mutation, the algorithm evolves towards an optimal set of descriptors that yields the most robust and predictive QSAR model. nih.gov

For instance, a resulting GA-MLR equation for a series of benzamide derivatives might look like: pIC50 = 0.85 * LogP + 0.05 * nRotB - 0.02 * PSA + 1.54

This equation suggests that hydrophobicity (LogP) and flexibility (nRotB) positively contribute to the biological activity, while a larger polar surface area (PSA) is slightly detrimental. Such models are crucial for understanding the structure-activity landscape of a compound series. archivepp.comigi-global.com

Predictive Modeling for Biological Activities

The primary goal of developing a GA-MLR model is its application in predictive modeling. A validated QSAR model can forecast the biological activity of novel, yet-to-be-synthesized compounds. archivepp.comnih.gov This predictive power significantly accelerates the drug discovery process by prioritizing the synthesis of candidates with the highest predicted potency. jppres.comresearchgate.net

To validate a QSAR model, the initial dataset is typically split into a training set, used to build the model, and a test set, used to evaluate its predictive performance. igi-global.comnih.gov The model's ability to accurately predict the activity of the compounds in the test set (which were not used in model generation) is a key indicator of its reliability.

Predictive Model Validation for a Benzamide Series:

| Compound (Test Set) | Actual pIC50 | Predicted pIC50 | Residual |

|---|---|---|---|

| Analog 1 | 6.2 | 6.1 | -0.1 |

| Analog 2 | 5.5 | 5.7 | +0.2 |

| Analog 3 | 6.8 | 6.7 | -0.1 |

High correlation coefficients (R²) for the training set and high predictive correlation coefficients (Q²) for the test set indicate a statistically significant and robust model. nih.govjppres.com For this compound, such a model could be used to predict how modifications to its structure—for example, altering the length of the alkyl chain, substituting the amino group, or modifying the phenyl ring—would impact its biological activity. This allows computational chemists to virtually screen a vast chemical space and identify the most promising derivatives for further investigation.

Molecular Dynamics Simulations for Conformational and Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture offered by QSAR models. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing information about conformational changes, flexibility, and intermolecular interactions. nih.gov

For this compound, MD simulations are particularly valuable for understanding the behavior of its long, flexible hexadecyl tail and the rotational dynamics of the amide bond. mdpi.com The study of different conformations is crucial as the three-dimensional shape of a molecule dictates its ability to interact with biological targets. libretexts.org

Simulations can be run in various environments, such as in a vacuum, in an aqueous solution to mimic physiological conditions, or in the presence of a target receptor. Key analyses from MD simulations include:

Conformational Analysis: Identifying the most stable, low-energy conformations of the molecule. libretexts.orgnih.gov The long alkyl chain of this compound can adopt numerous conformations, from a fully extended state to various folded arrangements. MD simulations can quantify the relative stability of these states.

Interaction Dynamics: Observing how the molecule interacts with its surroundings. In an aqueous environment, this would involve studying the hydration shell and the hydrophobic collapse of the alkyl chain. In the presence of a receptor, MD can reveal key hydrogen bonding, hydrophobic, and electrostatic interactions that stabilize the ligand-receptor complex. nih.gov

Flexibility Analysis: Root Mean Square Fluctuation (RMSF) plots can identify which parts of the molecule are most flexible. For this compound, high flexibility would be expected in the hexadecyl chain, while the benzamide core would be more rigid.

Illustrative Conformational States of this compound from MD Simulations:

| Conformational State | Key Dihedral Angle (C-N-C=O) | Relative Potential Energy (kcal/mol) | Description |

|---|---|---|---|

| Extended | ~180° | 0.0 (Reference) | The hexadecyl chain is fully extended, maximizing its length. |

| Bent | ~90° | +2.5 | The alkyl chain is bent, leading to a more compact shape. |

| Folded (Hairpin) | Variable | +1.8 | The chain folds back on itself, driven by hydrophobic interactions. |

These simulations provide critical insights that are not captured by QSAR models, offering a more complete understanding of the molecule's behavior at the atomic level, which is essential for rational drug design. researchgate.net

Future Research Directions and Translational Potential Non Clinical

Design of Next-Generation Benzamide (B126) Analogues with Enhanced Biological Specificity

The development of novel benzamide analogues is a promising area of research, with numerous studies demonstrating that modifications to the benzamide structure can significantly alter biological activity. mdpi.comnih.gov For a molecule like 4-amino-N-hexadecylbenzamide, future design strategies could focus on several key areas to enhance biological specificity.

Structure-Activity Relationship (SAR) Studies: A systematic investigation into the SAR of N-alkylbenzamides is crucial. Research on other benzamide series has shown that both the aromatic core and the amide substituents are critical for activity. nih.govresearchgate.net For instance, in a series of bis-benzamides designed as inhibitors of the androgen receptor, the N-terminal nitro group was found to be essential for biological activity. researchgate.net For this compound, key modifications could include:

Altering the N-Alkyl Chain: The length, branching, and saturation of the hexadecyl chain can be modified to optimize interactions with hydrophobic pockets in target proteins. Shorter or more rigid chains could alter the compound's binding affinity and selectivity.

Modifying the Aromatic Ring: Introducing different substituents (e.g., halogens, methoxy (B1213986) groups) on the benzene (B151609) ring can modulate the electronic properties and binding interactions of the molecule. acs.org Fluorine substitution, for example, has been shown to improve the binding affinity of benzamide derivatives to the cereblon (CRBN) E3 ligase. acs.org

Varying the 4-amino Group: The position and nature of the amino group can be changed. Acylation or alkylation of this group could lead to analogues with different biological targets or improved properties.

These targeted modifications, guided by SAR data, can lead to the development of next-generation analogues with high potency and specificity for targets such as enzymes, receptors, or protein-protein interactions. researchgate.netnih.gov

Table 1: Examples of Benzamide Analogues and Their Biological Targets

| Compound Class | Example Analogue | Target(s) | Observed Activity (IC₅₀) |

|---|---|---|---|

| Cholinesterase Inhibitors | N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE, BACE1 | 0.056 µM (AChE), 9.01 µM (BACE1) mdpi.com |

| DNA Methyltransferase Inhibitors | N-(4-(2-amino-6-methylpyrimidin-4-ylamino)phenyl)-4-(quinolin-4-ylamino)benzamide (SGI-1027) | DNMT1, DNMT3A, DNMT3B | Potent inhibition nih.gov |

| FtsZ Inhibitors | Benzodioxane-benzamides | FtsZ (bacterial cell division protein) | Low µg/mL MIC values mdpi.com |

This table is for illustrative purposes, showing the potential of the broader benzamide class.

Advanced Mechanistic Elucidation of Biological Actions at the Molecular Level

Understanding how this compound and its analogues interact with biological systems at a molecular level is paramount for their development as specific research tools. Benzamide derivatives are known to target a wide array of proteins, including DNA topoisomerases, tubulin, and various enzymes involved in neurodegenerative diseases. mdpi.comnih.govresearchgate.net

Future research should employ advanced techniques to elucidate these mechanisms:

Computational Modeling and Docking: Molecular docking studies can predict the binding modes and affinities of benzamide analogues with their protein targets. nih.gov Such studies have been used to identify key interactions between benzamide derivatives and enzymes like acetylcholinesterase (AChE) and DNA topoisomerase IIα. mdpi.comresearchgate.net For this compound, computational analysis could reveal how the long alkyl chain fits into specific binding pockets, guiding the design of more potent analogues.

Structural Biology: X-ray crystallography and cryo-electron microscopy can provide high-resolution structures of benzamide analogues in complex with their biological targets. This information is invaluable for understanding the precise molecular interactions and for rational drug design.

Biophysical Techniques: Methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantify the binding kinetics and thermodynamics of ligand-receptor interactions, providing a deeper understanding of the affinity and specificity of the designed compounds.

These approaches will help to create a detailed map of the molecular interactions, conformational changes, and functional consequences of binding, paving the way for highly selective biological probes.

Development of Novel Materials and Research Probes

The unique amphiphilic nature of this compound, combining a polar aromatic head with a long nonpolar alkyl tail, makes it an interesting candidate for applications in material science.

Self-Assembling Materials: The molecular structure is conducive to forming organized structures like micelles, vesicles, or monolayers. Future research could explore the self-assembly properties of this compound and its derivatives for applications in encapsulation, delivery systems, or the formation of functional surfaces. The benzamide group itself is known to form stable, hydrogen-bonded structures in crystals. acs.org

Functional Polymers and Dyes: Benzamide is used as an intermediate in the production of dyes and plastics. The 4-amino group on the benzene ring provides a reactive site for polymerization or for coupling to other molecules to create functional materials with specific optical or electronic properties.

Furthermore, this compound can serve as a scaffold for creating sophisticated research probes.

Radiolabeled Tracers: By incorporating a positron-emitting radionuclide (e.g., ¹⁸F), analogues of this compound could be developed as probes for Positron Emission Tomography (PET). Radiolabeled benzamides have already been investigated as imaging agents for malignant melanoma. koreascience.kr

Fluorescent Probes: Attaching a fluorophore to the benzamide structure would allow for the visualization of biological processes in real-time using fluorescence microscopy. The long alkyl chain could be used to target cellular membranes, making such probes useful for studying membrane dynamics or lipid rafts.

Integration of Multidisciplinary Approaches in Benzamide Research

The full potential of this compound and its analogues can best be realized through the integration of multiple scientific disciplines. A synergistic approach combining chemistry, computational science, biology, and materials science is essential for accelerating discovery and innovation.

Cheminformatics and AI: Large-scale virtual screening of computationally designed benzamide libraries can rapidly identify promising candidates for synthesis. nih.gov Machine learning models trained on existing SAR data can predict the biological activity and properties of novel analogues, streamlining the design process.

Synthetic and Medicinal Chemistry: Organic chemists are essential for the efficient synthesis of the designed analogues and for developing robust synthetic routes. acs.orgresearchgate.netmdpi.com

Molecular and Cellular Biology: Biologists are needed to perform in vitro and cell-based assays to validate the activity and specificity of the synthesized compounds against their intended targets.

Materials Science and Engineering: Material scientists can characterize the physicochemical properties of new benzamide-based materials and explore their applications in areas like nanotechnology and functional surfaces.

This integrated, multidisciplinary workflow—from computational design to chemical synthesis, biological validation, and material characterization—will be the driving force behind future advancements in the non-clinical applications of novel benzamide compounds.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing 4-amino-N-hexadecylbenzamide with high purity for material science applications?

- Methodological Answer : Synthesis typically involves coupling hexadecylamine with 4-aminobenzoic acid derivatives via amidation. Critical steps include optimizing reaction conditions (e.g., temperature, catalyst selection) to minimize side products. Post-synthesis purification via column chromatography or recrystallization ensures high purity. Structural validation using NMR, IR, and mass spectrometry is essential .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Adhere to GHS/CLP guidelines (e.g., EC1272/08):

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of aerosols.

- Implement spill containment protocols (P501) and avoid environmental release. Toxicity data are limited, so treat as a precautionary hazard .

Q. What analytical techniques are essential for characterizing the structural integrity of this compound in synthesized compounds?

- Methodological Answer :

- NMR Spectroscopy : Confirms amine and hexadecyl chain integration.

- IR Spectroscopy : Validates amide bond formation (C=O stretch ~1650 cm⁻¹).

- Mass Spectrometry : Determines molecular weight accuracy (e.g., ESI-MS for [M+H]+ ion).

- Elemental Analysis : Ensures stoichiometric consistency .

Advanced Research Questions

Q. How does the incorporation of this compound-functionalized graphene sheets (FGS) affect the thermal and electrical properties of polyimide nanocomposites?

- Methodological Answer : In polyimide hybrids, this compound-FGS (0–10 wt% filler) enhances:

- Electrical Conductivity : Due to graphene’s conductive network.

- Gas Barrier Properties : Reduced oxygen permeability via tortuous diffusion paths.

- Coefficient of Thermal Expansion (CTE) : Improved dimensional stability.

However, glass transition temperature (Tg) decreases with filler content, requiring trade-off analysis .

Q. How can researchers resolve contradictions in thermal stability data when this compound-FGS nanocomposites show improved gas barriers but reduced glass transition temperatures?

- Methodological Answer :

- Contradiction Analysis : Use TEM to assess filler dispersion homogeneity; aggregates may reduce Tg despite barrier improvements.

- Experimental Design : Vary filler loading (e.g., 0.5–5 wt%) to identify an optimal balance.

- DSC/TGA Correlation : Compare decomposition onset temperatures with Tg trends to decouple filler-matrix interactions .

Q. What strategies optimize the dispersion homogeneity of this compound-FGS in polymer matrices to prevent aggregation?

- Methodological Answer :

- Sonication : Pre-disperse FGS in solvents (e.g., DMF) before blending with polymer.

- Surfactant Use : Introduce compatibilizers (e.g., ionic liquids) to reduce interfacial tension.

- In-Situ Polymerization : Grow polymer chains around FGS for uniform distribution. Validate via TEM and rheological studies .

Notes on Data Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.